molecular formula C15H17N3O2S B5652260 N-cyclopentyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

N-cyclopentyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

Cat. No. B5652260
M. Wt: 303.4 g/mol
InChI Key: GPGPRBIBBKGTTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-cyclopentyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide often involves multi-step reactions, including Michael reactions and cyclization processes. For instance, cyclopentylidene- and cyclohexylidene(cyano)acetamides have been used in Michael reactions to yield substituted cyclohexadienes and thienopyrimidine derivatives, highlighting a pathway that could potentially be adapted for synthesizing the target compound (Dyachenko, Dyachenko, & Chernega, 2004).

Molecular Structure Analysis

Molecular structure analysis of related compounds involves advanced spectroscopic methods, including NMR, IR, and X-ray crystallography. These techniques provide detailed insights into the molecular geometry, electron distribution, and bond interactions, which are critical for understanding the reactivity and properties of the compound. For example, studies on similar heterocyclic compounds have utilized DFT calculations and X-ray analysis to determine their structure and electronic properties (Chigorina, Bespalov, & Dotsenko, 2019).

Chemical Reactions and Properties

Chemical reactions involving compounds with a similar structure to this compound often include nucleophilic substitution, cyclization, and condensation reactions. These reactions are pivotal in modifying the chemical structure to achieve desired physical and chemical properties. For example, N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides have been reported to undergo various heterocyclization reactions, leading to the synthesis of new compounds with potential biological activity (Dotsenko et al., 2019).

properties

IUPAC Name

N-cyclopentyl-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(16-11-4-1-2-5-11)10-18-15(20)8-7-12(17-18)13-6-3-9-21-13/h3,6-9,11H,1-2,4-5,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGPRBIBBKGTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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